molecular formula C11H14ClNO3 B194391 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide CAS No. 115538-83-5

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Cat. No. B194391
M. Wt: 243.68 g/mol
InChI Key: OQFMSHFNOSFLJU-UHFFFAOYSA-N
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Description

“2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is a compound related to Atenolol . It has the molecular formula C11H14ClNO3 .


Synthesis Analysis

The synthesis of enantiopure intermediates of this compound from the corresponding racemic alcohol has been achieved through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) showed maximum enantioselectivity in the transesterification of the racemic alcohol using vinyl acetate as the acyl donor .


Molecular Structure Analysis

The molecular structure of “2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is represented by the formula C11H14ClNO3 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, N-alkylation of the (S)-alcohol with isopropylamine affords the (S)-atenolol, and the ®-acetate is chemically hydrolyzed to the corresponding alcohol and further converted to the ®-atenolol via N-alkylation of the ®-alcohol with isopropylamine .

Scientific Research Applications

Chemical Interactions and Product Formation

One of the significant applications of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its interaction with hypochlorite under conditions that simulate wastewater disinfection. This interaction has been observed to produce various products including 2-(4-(3-(chloro(2-chloropropan-2-yl)amino)-2-hydroxypropoxy)phenyl) acetamide and 2-(4-hydroxyphenyl) acetamide. These products have demonstrated phytotoxic activity when tested on Lactuca sativa seeds, indicating potential environmental implications (DellaGreca et al., 2009).

Enantioselective Synthesis

The enantioselective synthesis of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide has been accomplished with high enantiomeric excess using lipase B from Candida antarctica as a catalyst. This synthesis process is particularly relevant for creating building blocks for the cardioselective β-blocker atenolol. Notably, the R-alcohol obtained through this process is a crucial component for developing the β-blocker (Lund et al., 2016).

Metabolic Studies

Studies have explored the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes. Compounds like acetochlor and metolachlor, which are structurally related to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, have been examined for their metabolic pathways, elucidating the role of cytochrome P450 isoforms like CYP3A4 and CYP2B6 in the process (Coleman et al., 2000).

Radiochemical Synthesis

Radiochemical synthesis techniques involving compounds related to 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, such as chloroacetanilide herbicides, have been developed for studies on their metabolism and mode of action. High specific activity isotopes of these compounds have been obtained, providing valuable tools for metabolic and environmental studies (Latli & Casida, 1995).

Future Directions

The compound has been used in the synthesis of enantiopure atenolol, a β1-blocker . The use of ionic liquids to solve the solubility-related problems of the drug intermediates has made this process greener and more efficient compared to previously reported methods . This suggests potential future directions in the field of green chemistry and drug synthesis.

properties

IUPAC Name

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMSHFNOSFLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341349
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

CAS RN

115538-83-5
Record name 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IT Lund, PL Bøckmann, EE Jacobsen - Tetrahedron, 2016 - Elsevier
Both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide has been synthesized in 98.5–99% enantiomeric excess by use of lipase B from Candida antarctica as catalyst. …
Number of citations: 38 www.sciencedirect.com
BP Dwivedee, S Ghosh, J Bhaumik, L Banoth… - Rsc Advances, 2015 - pubs.rsc.org
A new green route is proposed for the synthesis of enantiopure atenolol (a β1-blocker). An enzymatic kinetic resolution approach was used to synthesize the enantiopure intermediates (…
Number of citations: 43 pubs.rsc.org
S Soni, BP Dwivedee, UC Banerjee - RSC advances, 2018 - pubs.rsc.org
Immobilization of surfactant treated Burkholderia cepacia lipase on the surface of carbon nanofibers was performed via two different methods: adsorption and covalent attachment. …
Number of citations: 15 pubs.rsc.org
J Albarrán-Velo, D González-Martínez… - Biocatalysis and …, 2018 - Taylor & Francis
Biocatalysis is gaining increasing attention in the academic and industrial sector due to the possibility of developing highly stereoselective transformations in a sustainable manner. The …
Number of citations: 69 www.tandfonline.com
JJ Carvalho de Melo, GL Passos da Silva, DA Mota… - Catalysts, 2023 - mdpi.com
In this study, a comparative evaluation was performed in batch esterification reactions under conventional heating (CH) and assisted by microwave irradiation (MW) using bioprinted …
Number of citations: 3 www.mdpi.com
SS Løvland - 2018 - ntnuopen.ntnu.no
The objective of this thesis has been to synthesize an enantiopure building block of beta-blocker (S)-pindolol. This has been attempted by organic synthesis followed by lipase catalysis …
Number of citations: 0 ntnuopen.ntnu.no
GB Pinto, FML Mendes… - Mini-Reviews in Organic …, 2020 - ingentaconnect.com
In recent decades, enzymes have been the target of considerable research, development, and innovation. This paper presents an up-to-date overview of the technological application of …
Number of citations: 5 www.ingentaconnect.com
BP Dwivedee, S Ghosh, J Bhaumik, L Banoth… - academia.edu
Supporting information Lipase Catalyzed Green Synthesis of Enantiopure Atenolol Bharat Prasad Dwivedee, Saptarshi Ghosh, Jayeeta Page 1 Supporting information Lipase …
Number of citations: 0 www.academia.edu

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